molecular formula C10H10N2O2S B2770778 Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate CAS No. 202595-58-2

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate

Cat. No.: B2770778
CAS No.: 202595-58-2
M. Wt: 222.26
InChI Key: SOHUIKMMDCMYBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate ( 202595-58-2) is a chemical compound with the molecular formula C10H10N2O2S and a molecular weight of 222.26 g/mol . It is a thiazole-based derivative, a class of heterocyclic compounds known for their aromaticity due to a nitrogen and sulfur-containing ring structure that allows pi electrons to be delocalized . The thiazole nucleus is a versatile scaffold in medicinal chemistry and drug discovery, with numerous derivatives exhibiting a broad spectrum of therapeutic potentials, including antioxidant, antibacterial, antifungal, and anti-inflammatory effects . This specific ester compound, which features a pyrrole substituent, serves as a valuable synthon or building block for the design and synthesis of novel bioactive molecules . Researchers utilize this compound in developing new chemical entities, leveraging the reactivity of the thiazole ring for further functionalization. It is recommended to store the product sealed in a dry environment at room temperature . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-pyrrol-1-yl-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-9(13)8-7-15-10(11-8)12-5-3-4-6-12/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOHUIKMMDCMYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2C=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate typically involves the reaction of ethyl 2-bromo-4-carboxylate with 1H-pyrrole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a lead structure in drug development due to its promising biological activities. Notably, compounds containing thiazole and pyrrole moieties have been associated with various pharmacological effects, including:

  • Antimicrobial Activity : Research indicates that derivatives of thiazole, including this compound, exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, the structural features of ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate may enhance its efficacy against resistant bacterial strains .
  • Anticancer Properties : The thiazole ring is known for its role in anticancer drug development. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, suggesting potential applications in oncology .

Agricultural Chemistry

The compound also shows potential in agricultural applications as a pesticide or herbicide. Its ability to interact with biological systems could lead to the development of new agrochemicals aimed at pest control .

Case Studies

Several studies have documented the biological evaluations of this compound:

  • Antibacterial Studies : In vitro assays revealed that this compound exhibits significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Cytotoxicity Assessments : Cytotoxicity tests on cancer cell lines indicated that derivatives of this compound could induce apoptosis, highlighting its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is useful:

Compound NameStructural FeaturesBiological Activity
Ethyl 5-(2,5-dimethyl-1H-pyrrol-1-YL)thiazole-4-carboxylateSimilar thiazole-pyrrole structureAntimicrobial
Ethyl 2-amino-thiazoleThiazole ring; amino groupAntimicrobial
Pyrrole-acetic acidPyrrole; carboxylic acidAnti-inflammatory

This table illustrates how variations in structure can influence biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural analogs differ primarily in substituents at the thiazole’s 2- and 4-positions, which influence reactivity, solubility, and biological activity. Key comparisons include:

Compound Name Substituent at Thiazole-2 Substituent at Thiazole-4 Molecular Weight (g/mol) Key Applications
Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate 1H-pyrrol-1-yl Ethyl carboxylate ~237.28 (estimated) Intermediate for pharmacologically active molecules
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate 4-hydroxyphenyl Ethyl carboxylate 263.30 AChE/BuChE inhibition (IC₅₀ values: 0.8–2.1 µM)
Ethyl 2-(6-dimethoxymethyl-2-trifluoromethanesulfonyloxy-3-pyridyl)thiazole-4-carboxylate Pyridyl with triflate and dimethoxymethyl groups Ethyl carboxylate ~472.38 Precursor for macrocyclic antibiotics (e.g., thiostrepton analogs)
Ethyl 3,5-dimethyl-4-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]-1H-pyrrole-2-carboxylate Carbamoyl-linked phenylthiazole Ethyl carboxylate 397.45 Local anesthetic activity (compared to lidocaine)
Ethyl 5-amino-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate Benzothiazolyl Ethyl carboxylate 302.35 Potential kinase inhibition (under investigation)

Physicochemical Properties

  • Hydrogen Bonding : The pyrrole group in the target compound may form N–H···O/N interactions, similar to patterns observed in carbamoyl derivatives .
  • Solubility : Ethyl carboxylate groups enhance solubility in polar solvents compared to methyl esters or unsubstituted thiazoles.

Biological Activity

Ethyl 2-(1H-pyrrol-1-yl)thiazole-4-carboxylate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities, particularly its potential antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound features a thiazole ring fused with a pyrrole moiety, which contributes to its unique chemical properties. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it a versatile building block in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation but are thought to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can lead to apoptosis in cancer cells.
  • Receptor Modulation : It may affect signal transduction pathways by binding to specific receptors, altering cellular responses.

Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

PathogenActivity (MIC μg/mL)Reference
Staphylococcus aureus< 10
Escherichia coli< 20
Candida albicans< 15

These results suggest that the compound could be developed into an effective antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to induce cell death in various cancer cell lines.

Cell LineIC50 (μM)Mechanism of ActionReference
HepG2 (liver cancer)2.31 ± 0.43Apoptosis via Bcl-2 family
HCT116 (colon cancer)4.57 ± 0.85Cell cycle arrest
MCF-7 (breast cancer)Not specifiedApoptotic pathway activation

The compound's mechanism involves apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.

Comparative Analysis with Similar Compounds

This compound can be compared with other thiazole derivatives that exhibit similar biological activities. Below is a comparison table highlighting key differences:

Compound NameAntimicrobial Activity (MIC μg/mL)Anticancer Activity (IC50 μM)
This compound< 10 (S. aureus)2.31 ± 0.43 (HepG2)
Ethyl 2-(methylsulfanyl)-5-(1H-pyrrol-1-yl)-thiazole-4-carboxylate< 15 (E. coli)Not specified
Thiazole derivatives from other studiesVariesVaries

This comparison illustrates the potential advantages of this compound over other compounds in terms of potency and specificity against certain pathogens and cancer types.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus, revealing that it inhibited bacterial growth at concentrations significantly lower than those required for conventional antibiotics .
  • Cancer Cell Line Studies : Research involving HepG2 cells demonstrated that treatment with this compound resulted in increased apoptosis rates compared to untreated controls, indicating its potential as a therapeutic agent in liver cancer treatment .
  • Structure–Activity Relationship Analysis : Investigations into the structural modifications of thiazole derivatives showed that specific substitutions enhance biological activity, providing insights for future drug design .

Q & A

Q. What methodologies enable the study of this compound’s interactions with DNA or proteins?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) with immobilized targets .
  • Fluorescence quenching : Monitors tryptophan residue interactions in proteins (e.g., BSA) .
  • Molecular dynamics simulations : GROMACS or AMBER models long-term stability of ligand-target complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.